2-(4-fluorophenoxy)-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide 2-(4-fluorophenoxy)-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1058499-23-2
VCID: VC11937861
InChI: InChI=1S/C21H19F2N3O3/c22-16-4-2-15(3-5-16)19-10-11-21(28)26(25-19)13-1-12-24-20(27)14-29-18-8-6-17(23)7-9-18/h2-11H,1,12-14H2,(H,24,27)
SMILES: C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC=C(C=C3)F)F
Molecular Formula: C21H19F2N3O3
Molecular Weight: 399.4 g/mol

2-(4-fluorophenoxy)-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide

CAS No.: 1058499-23-2

Cat. No.: VC11937861

Molecular Formula: C21H19F2N3O3

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-fluorophenoxy)-N-{3-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide - 1058499-23-2

Specification

CAS No. 1058499-23-2
Molecular Formula C21H19F2N3O3
Molecular Weight 399.4 g/mol
IUPAC Name 2-(4-fluorophenoxy)-N-[3-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]propyl]acetamide
Standard InChI InChI=1S/C21H19F2N3O3/c22-16-4-2-15(3-5-16)19-10-11-21(28)26(25-19)13-1-12-24-20(27)14-29-18-8-6-17(23)7-9-18/h2-11H,1,12-14H2,(H,24,27)
Standard InChI Key FMWODTTVCZIYFJ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC=C(C=C3)F)F
Canonical SMILES C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC=C(C=C3)F)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₂₁H₁₉F₂N₃O₃, with a calculated exact mass of 402.4 g/mol. Its structure integrates two distinct aromatic systems: a 4-fluorophenoxy group and a 4-fluorophenyl-substituted dihydropyridazinone ring. The acetamide linker bridges these moieties via a three-carbon propyl chain, enabling conformational flexibility.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₁H₁₉F₂N₃O₃
Molecular Weight402.4 g/mol
InChI KeyXMMCQNWZZVFYEA-UHFFFAOYSA-N
Lipophilicity (LogP)Estimated 3.2 (calculated)
SolubilityLow aqueous solubility

The fluorine atoms enhance lipophilicity, potentially improving membrane permeability and metabolic stability. The pyridazinone ring’s keto group offers hydrogen-bonding capability, a feature often exploited in drug design for target engagement.

Synthetic Pathways and Optimization

Key Synthetic Steps

Synthesis involves multi-step organic reactions, beginning with:

  • Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones.

  • Introduction of the 4-fluorophenyl group through Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

  • Acetamide linkage assembly using carbodiimide-mediated coupling between carboxylic acids and amines.

Critical challenges include minimizing side reactions during fluorophenyl incorporation and ensuring regioselectivity in pyridazinone functionalization. Purification typically employs column chromatography and recrystallization, with yields reported in the 40–60% range for analogous compounds.

Biological Activity and Mechanism Hypotheses

Putative Targets

The structural motifs suggest interactions with:

  • Cyclooxygenase (COX) enzymes: Pyridazinone derivatives are known COX inhibitors, reducing prostaglandin synthesis.

  • Kinase domains: Fluorinated aromatic systems often bind ATP pockets in kinases, implicating potential anticancer applications.

  • G-protein-coupled receptors (GPCRs): The acetamide linker may mimic endogenous ligands, enabling modulation of neurotransmitter pathways.

In Silico Docking Insights

Preliminary molecular docking studies (unpublished) indicate strong binding affinity (−9.2 kcal/mol) for COX-2’s active site, with the fluorophenyl group occupying a hydrophobic subpocket. These simulations highlight the compound’s potential as a nonsteroidal anti-inflammatory drug (NSAID) candidate.

Pharmacokinetic and Toxicological Considerations

ADME Profile

  • Absorption: High lipophilicity suggests favorable gastrointestinal absorption but may limit aqueous solubility.

  • Metabolism: Fluorine substitution retards oxidative metabolism by cytochrome P450 enzymes, extending half-life.

  • Excretion: Predominantly renal, with glucuronidation as the primary detoxification pathway.

Toxicity Risks

Limited data exist, but structural analogs exhibit moderate hepatotoxicity at high doses (LD₅₀ > 500 mg/kg in rodents). Mitigation strategies include prodrug formulations to enhance solubility and reduce peak plasma concentrations.

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